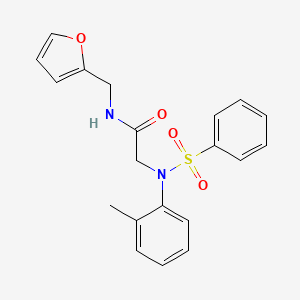
N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N-1-(2-furylmethyl)-N2-(2-methylphenyl)-N2-(phenylsulfonyl)glycinamide, also known as FMe-ADAL or ADAL, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the levels of cortisol in the body, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing insulin resistance. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects. It can also be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. In cancer research, this compound could be studied in combination with other cancer treatments to determine its efficacy. In diabetes research, this compound could be studied in clinical trials to determine its potential as a treatment for type 2 diabetes. In inflammation research, this compound could be studied in animal models of various inflammatory diseases to determine its potential as a treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various diseases.
Aplicaciones Científicas De Investigación
N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-8-5-6-12-19(16)22(27(24,25)18-10-3-2-4-11-18)15-20(23)21-14-17-9-7-13-26-17/h2-13H,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCTVKRGGUDZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide](/img/structure/B3464696.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3464720.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3464723.png)
![N-[4-(benzyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3464730.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464731.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3464738.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide](/img/structure/B3464739.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3464754.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3464763.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464783.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3464795.png)